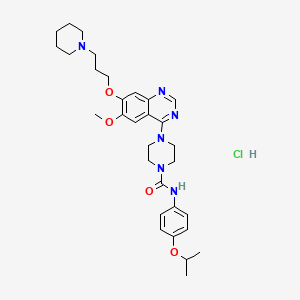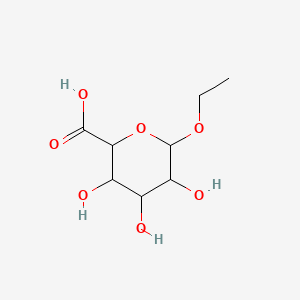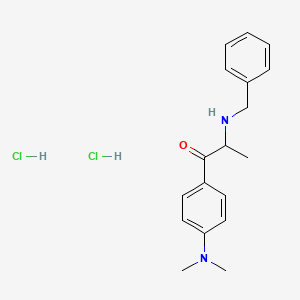
Adb-butinaca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a potent agonist of the cannabinoid receptors CB1 and CB2, with a binding affinity of 0.29 nM for CB1 and 0.91 nM for CB2 . This compound has been sold as a designer drug and is known for its psychoactive effects, which mimic those of tetrahydrocannabinol (THC), the active component in cannabis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ADB-BUTINACA involves several steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Attachment of the Carboxamide Group: The carboxamide group is introduced via a reaction between the indazole core and an appropriate carboxylic acid derivative.
Introduction of the Butyl Side Chain: The butyl side chain is added through an alkylation reaction using a butyl halide.
Final Assembly: The final product is obtained by coupling the intermediate with the amino acid derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of intermediates are synthesized using optimized reaction conditions.
Purification: The intermediates are purified using techniques such as recrystallization and chromatography.
Final Coupling and Purification: The final coupling reaction is performed, followed by purification of the product to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: ADB-BUTINACA undergoes several types of chemical reactions:
Oxidation: Hydroxylation of the butyl side chain and the indazole ring.
Reduction: Reduction of the carbonyl group in the carboxamide moiety.
Substitution: N-dealkylation of the butyl side chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Hydroxylated Metabolites: Formed through oxidation reactions.
Reduced Metabolites: Resulting from reduction reactions.
Dealkylated Metabolites: Produced through substitution reactions.
Applications De Recherche Scientifique
ADB-BUTINACA has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects and toxicological profile.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds
Mécanisme D'action
ADB-BUTINACA exerts its effects by binding to the cannabinoid receptors CB1 and CB2. It acts as a full agonist at these receptors, leading to the activation of downstream signaling pathways. This activation results in various physiological and psychological effects, including euphoria, sedation, and altered perception .
Similar Compounds:
- ADB-BINACA
- ADB-PINACA
- ADB-HEXINACA
- ADB-5’F-BUTINACA
- ADB-5’Br-BUTINACA
- MDMB-BINACA
Comparison: this compound is unique due to its specific structural modifications, such as the butyl side chain and the indazole core. These modifications contribute to its high binding affinity and potency at the cannabinoid receptors. Compared to other similar compounds, this compound exhibits distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and analytical purposes .
Propriétés
Numéro CAS |
2682867-55-4 |
|---|---|
Formule moléculaire |
C18H26N4O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butylindazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O2/c1-5-6-11-22-13-10-8-7-9-12(13)14(21-22)17(24)20-15(16(19)23)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H2,19,23)(H,20,24)/t15-/m1/s1 |
Clé InChI |
GPWADXHYJAZPAX-OAHLLOKOSA-N |
SMILES isomérique |
CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)N)C(C)(C)C |
SMILES canonique |
CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[4-[4-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]butyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B10818810.png)


![5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride](/img/structure/B10818824.png)
![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B10818828.png)

![(3R)-N-[8-(2-chlorophenyl)-4H,5H-[1,3]thiazolo[4,5-h]quinazolin-2-yl]-3-(2-methylpropanamido)pyrrolidine-1-carboxamide](/img/structure/B10818844.png)
![3-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-5-(3,4,5-trimethoxyphenyl)pyridine](/img/structure/B10818852.png)
![9-[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B10818856.png)
![N-[6-(3-{[ethyl(methyl)sulfamoyl]amino}phenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10818862.png)

![2,9,18,25-Tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818893.png)
![3-[C-[3-(aminomethyl)phenyl]-N-phenylcarbonimidoyl]-5,6-dimethoxy-1H-indol-2-ol](/img/structure/B10818894.png)
